molecular formula C13H10N2O3S B5378094 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 915911-32-9

5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B5378094
CAS No.: 915911-32-9
M. Wt: 274.30 g/mol
InChI Key: CDHDVABLDRAGFV-UHFFFAOYSA-N
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Description

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is an organic compound that features a benzimidazole moiety linked to a furan ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.

    Coupling with Furan-2-carbaldehyde: The final step involves coupling the benzimidazole-thiol intermediate with furan-2-carbaldehyde under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-benzimidazol-2-thiol: Similar structure but lacks the furan ring and aldehyde group.

    (5-Methoxy-1H-benzimidazol-2-yl)methanamine: Contains an amine group instead of the furan ring and aldehyde group.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor, structurally similar but with different functional groups.

Uniqueness

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

5-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHDVABLDRAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424188
Record name 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915911-32-9
Record name 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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